molecular formula C20H21N5O2 B2490165 5-(acetylamino)-N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 946385-84-8

5-(acetylamino)-N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2490165
CAS RN: 946385-84-8
M. Wt: 363.421
InChI Key: OJRALIZKRJRVOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(acetylamino)-N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups. It has an acetylamino group, a 1,2,3-triazole ring, and two phenyl rings, one of which is dimethylated .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide an accurate analysis .

Scientific Research Applications

Anticancer Activity

STL081235 has garnered attention due to its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting tumor growth and metastasis. The compound’s unique structure may interfere with critical cellular processes, making it a promising candidate for further investigation in cancer therapy .

Chemical Biology and Proteomics

In chemical biology, STL081235 serves as a valuable tool for studying protein-protein interactions. Its triazole moiety can be modified with fluorescent tags, allowing researchers to track protein dynamics and localization within cells. By binding to specific protein targets, it aids in deciphering complex biological pathways .

Materials Science: Polymer Modification

The triazole ring in STL081235 offers opportunities for functionalizing polymers. Researchers have explored its use as a building block in polymer synthesis. By incorporating STL081235-derived monomers, they create materials with tailored properties, such as improved mechanical strength, thermal stability, or biocompatibility .

Organic Synthesis: Click Chemistry

STL081235 is part of the “click chemistry” toolbox. Its azide and alkyne groups enable efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These reactions allow rapid and selective formation of covalent bonds, facilitating the synthesis of diverse compounds, drug conjugates, and bioconjugates .

Fluorine Chemistry and Radiochemistry

Fluorinated compounds play a crucial role in positron emission tomography (PET) imaging. STL081235, with its fluorine atoms, could serve as a precursor for radiolabeling. Researchers are investigating its potential as a PET tracer for visualizing specific biological processes in vivo .

3D Printing and Stereolithography (STL)

STL081235 is relevant in the field of 3D printing. Stereolithography (STL) files, used to create 3D-printed objects, benefit from lightweight encryption. Researchers have explored security implications related to STL files within the Internet of Things (IoT). While not directly related to STL081235, this context highlights the broader relevance of STL technology .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, its mechanism of action would be how it interacts with biological systems to produce its effects .

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s intended to be used as a drug .

properties

IUPAC Name

5-acetamido-N-(3,4-dimethylphenyl)-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-12-5-9-17(10-6-12)25-19(21-15(4)26)18(23-24-25)20(27)22-16-8-7-13(2)14(3)11-16/h5-11H,1-4H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRALIZKRJRVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)C)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(acetylamino)-N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.